1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13

Description

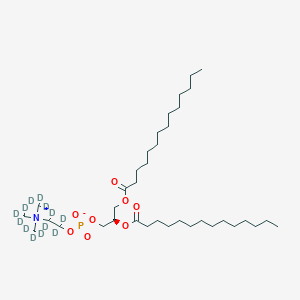

1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC-d13) is a deuterated isotopologue of the saturated phosphatidylcholine (PC) lipid 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). Its structure consists of a glycerol backbone esterified with two myristoyl chains (14:0) at the sn-1 and sn-2 positions and a phosphocholine headgroup at sn-3. The deuterium labeling (d13) replaces hydrogen atoms in specific positions, enabling tracking in spectroscopic and metabolic studies .

DMPC-d13 shares the core properties of its non-deuterated counterpart:

- Molecular Formula: C₃₆H₇₂NO₈P (non-deuterated); deuterated form varies by labeling position.

- CAS Number: 18194-24-6 (non-deuterated) .

- Purity: Typically >98% for research-grade material, synthesized via controlled acylation of glycerophosphorylcholine .

- Applications: Lipid bilayer studies, drug delivery systems, and membrane protein stabilization .

Properties

IUPAC Name |

[(2R)-2,3-di(tetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i3D3,4D3,5D3,30D2,31D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITHEXJVPOWHKC-ABPAQVLFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001100720 | |

| Record name | 3,5,9-Trioxa-4-phosphatricosan-1,1,2,2-d4-1-aminium, 4-hydroxy-N,N,N-tri(methyl-d3)-10-oxo-7-[(1-oxotetradecyl)oxy]-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326495-28-7 | |

| Record name | 3,5,9-Trioxa-4-phosphatricosan-1,1,2,2-d4-1-aminium, 4-hydroxy-N,N,N-tri(methyl-d3)-10-oxo-7-[(1-oxotetradecyl)oxy]-, inner salt, 4-oxide, (7R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326495-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,9-Trioxa-4-phosphatricosan-1,1,2,2-d4-1-aminium, 4-hydroxy-N,N,N-tri(methyl-d3)-10-oxo-7-[(1-oxotetradecyl)oxy]-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Deuterated Substrates

The Steglich esterification, optimized for DMPC synthesis, forms the foundation for DMPC-d13 production. Key modifications include:

-

Deuterated myristic acid-d27 : Substitution of protonated myristic acid with its perdeuterated analog ensures uniform labeling of the acyl chains.

-

Enhanced reaction kinetics : Extended reaction times (72 hours) and elevated temperatures (45°C) mitigate kinetic isotope effects, ensuring complete esterification.

A typical reaction mixture comprises:

-

sn-glycero-3-phosphocholine (GPC): 10.3 mmol

-

Myristic acid-d27: 4.8 molar equivalents relative to GPC

-

Dicyclohexylcarbodiimide (DCC): 4.8 equivalents (coupling agent)

-

4-Dimethylaminopyridine (DMAP): 2.5 equivalents (catalyst)

The reaction proceeds via activation of myristic acid-d27 by DCC, forming an O-acylisourea intermediate that reacts with GPC’s hydroxyl groups. Silica gel pretreatment of GPC enhances solubility and reaction efficiency.

Yield Optimization and Byproduct Management

-

Extended reaction duration : 72 hours at 45°C increases conversion efficiency to >85%, compared to 12–24 hours in traditional protocols.

-

Byproduct removal : Urea derivatives (e.g., dicyclohexylurea, DCU) are precipitated and filtered post-reaction. Acidic methanol washes (0.25 N HCl) eliminate residual DMAP and unreacted GPC.

Solvent-Based Purification of DMPC-d13

Ethyl Acetate Crystallization

Crude DMPC-d13 is dissolved in chloroform (150 mg/mL) and mixed with 18-fold (w/w) ethyl acetate. The mixture is stirred at 50°C for 1 hour and cooled to 4°C, precipitating DMPC-d13 while retaining contaminants in the solvent phase. Centrifugation (3,000 rpm, 3 minutes) isolates the precipitate, repeated four times for purity >90%.

Acetone Recrystallization

Further purification involves dissolving the ethyl acetate-purified product in chloroform, filtering through a 0.50 μm hydrophobic syringe filter, and adding acetone at −6°C. This step removes trace urea byproducts, achieving final purity of 96% (HPLC-ELSD).

Table 1. Purification Efficiency Across Solvent Systems

| Solvent | Purity (%) | Byproduct Residual (ppm) |

|---|---|---|

| Ethyl Acetate | 90.2 | 1,200 |

| Acetone | 96.0 | <50 |

Characterization of Deuterium Incorporation and Structural Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

<sup>1</sup>H NMR : Absence of proton signals at δ 1.06–1.96 ppm confirms deuterium substitution in the myristoyl chains. Peaks at δ 4.13–4.42 (methylene, sn-1) and δ 5.20 (methine, sn-2) verify glycerol backbone integrity.

-

<sup>13</sup>C NMR : Peaks at 14.12–34.36 ppm correspond to deuterated acyl chains, while 54.46–70.56 ppm reflect the glycerol and choline moieties.

-

<sup>31</sup>P NMR : A single peak at −0.87 ppm confirms phosphatidylcholine headgroup stability.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra show:

Chemical Reactions Analysis

Types of Reactions

1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 primarily undergoes reactions typical of phospholipids, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the breakdown of the ester bonds in the molecule.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the fatty acid chains.

Substitution: Nucleophilic substitution reactions can occur at the phosphate group, often facilitated by nucleophiles like hydroxide ions.

Major Products

Hydrolysis: Produces glycerophosphocholine and myristic acid.

Oxidation: Leads to the formation of oxidized fatty acids and other oxidative by-products.

Substitution: Results in modified phospholipids with different functional groups attached to the phosphate moiety

Scientific Research Applications

Chemistry

- Lipid Bilayer Studies : DMPC-d13 is used to investigate the properties of lipid bilayers, including phase transitions and permeability. Its deuterated nature allows researchers to track molecular movements and interactions within membranes using NMR techniques .

Biology

- Membrane Protein Interactions : The compound aids in elucidating the interactions between lipids and membrane proteins. Studies have shown that DMPC-d13 can stabilize protein structures in lipid environments, facilitating the understanding of protein folding and function within cellular membranes .

Medicine

- Drug Delivery Systems : DMPC-d13 is employed in developing liposomes for targeted drug delivery. Its ability to form stable lipid bilayers makes it ideal for encapsulating therapeutic agents, enhancing their bioavailability and targeting specific tissues or organs. Research indicates that formulations using DMPC-d13 show improved stability and controlled release profiles compared to non-deuterated counterparts .

Industry

- Emulsifier in Food and Pharmaceuticals : The compound is recognized for its emulsifying properties, making it suitable for stabilizing emulsions in food products and pharmaceutical formulations. Recent studies highlight its effectiveness in maintaining emulsion stability over extended periods, thus broadening its application scope in industrial settings .

Case Study 1: Lipid Bilayer Dynamics

A study investigated the dynamics of DMPC-d13 in lipid bilayers using advanced NMR techniques. The results demonstrated that the incorporation of deuterated lipids significantly affected the fluidity and phase behavior of the membranes, providing insights into the fundamental mechanisms governing membrane dynamics.

Case Study 2: Drug Delivery Efficiency

In a comparative analysis of drug delivery systems utilizing DMPC-d13 versus traditional lipids, researchers found that DMPC-d13-based liposomes exhibited enhanced encapsulation efficiency and stability under physiological conditions. This study underscores the compound's potential in formulating more effective drug delivery vehicles .

Mechanism of Action

The mechanism by which 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 exerts its effects is primarily through its incorporation into lipid bilayers. The deuterated form allows for detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy. The compound interacts with membrane proteins and other lipids, affecting membrane fluidity and permeability. This interaction is crucial for its role in drug delivery, where it helps in the encapsulation and controlled release of therapeutic agents .

Comparison with Similar Compounds

Key Findings :

- Phase Behavior : Shorter acyl chains (e.g., DLPC, C12) exhibit lower phase transition temperatures (Tm ≈ −2°C), while longer chains (e.g., DPPC, C16) have higher Tm (~41°C). DMPC (C14) balances fluidity and stability at physiological temperatures (Tm ≈ 23°C), making it ideal for in vitro membrane models .

- Deuterated Forms: DMPC-d13 retains the phase behavior of non-deuterated DMPC but provides enhanced resolution in NMR studies due to reduced signal overlap .

Key Findings :

- Drug Delivery : DMPC enhances the stability and cytotoxicity of lipophilic drugs like Carmofur by improving membrane integration . In contrast, DPPC’s rigid structure limits drug release kinetics .

- Nanoparticle Coating: DMPC-coated nanoparticles exhibit superior adhesion to neuronal membranes compared to DPPC or DLPC, enabling efficient transport across the blood-brain barrier .

- Oxidative Stability : Unsaturated PCs (e.g., DOPC) are less stable than saturated analogs like DMPC due to susceptibility to lipid peroxidation .

Biological Activity

1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 (DMPC-d13) is a deuterated form of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), a synthetic phospholipid widely used in biochemistry and pharmaceutical applications. This compound serves as a critical component in the formation of lipid bilayers and liposomes, which are essential for drug delivery systems and membrane studies.

- Molecular Formula : C₃₆H₇₂NO₈P

- Molecular Weight : 677.932 g/mol

- Melting Point : 130°C to 139°C

- Boiling Point : >300°C

- CAS Number : 326495-28-7

Structure

DMPC-d13 features two myristoyl (C14) fatty acid chains attached to a glycerol backbone, with a phosphorylcholine head group. The deuteration at specific positions enhances its utility in NMR spectroscopy, allowing for detailed studies of lipid dynamics.

The biological activity of DMPC-d13 primarily revolves around its role in membrane structure and function. As an amphiphilic molecule, it integrates into lipid bilayers, influencing membrane fluidity and permeability. This property is crucial for various cellular processes, including:

- Membrane Dynamics : DMPC-d13 affects the phase behavior of lipid membranes, transitioning between different states (liquid-crystalline and gel phases) depending on temperature.

- Drug Delivery : Its ability to form stable liposomes makes it an effective carrier for hydrophobic drugs, enhancing bioavailability and targeted delivery .

Emulsifying Properties

Recent studies have highlighted DMPC-d13's potential as an emulsifier in food science and pharmaceuticals. It has been shown to stabilize oil-in-water emulsions, improving the delivery of bioactive compounds during digestion. The emulsifying performance is influenced by its molecular structure and the presence of other phospholipids .

Case Studies

- Neurotherapy Applications :

- Lipid Bilayer Studies :

Comparative Analysis with Other Phospholipids

| Compound Name | Molecular Weight | Melting Point | Applications |

|---|---|---|---|

| DMPC | 677.932 g/mol | 130°C - 139°C | Liposomes, drug delivery |

| DPPC | 734.020 g/mol | 41°C | Lung surfactant |

| DSPC | 790.052 g/mol | 55°C | Vaccine adjuvant |

This table illustrates how DMPC compares with other phospholipids like dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC) regarding their physical properties and applications.

Q & A

Basic: What are the critical considerations for synthesizing and purifying deuterated DMPC-d13 for NMR studies?

Deuterated DMPC-d13 synthesis involves esterification of 1-myristoyl-2-hydroxy-<i>sn</i>-glycero-3-phosphocholine with deuterated myristic anhydride. Key steps include:

- Monitoring reaction progress via TLC until lysophosphatidylcholine intermediates disappear .

- Purification using Sephadex LH-20 chromatography with CHCl3 elution, followed by recrystallization from CHCl3/ether to achieve >99% purity .

- Deuterium labeling at specific carbons (e.g., 1-<sup>13</sup>C-myristic acid) to enable precise structural analysis in NMR .

Basic: How should DMPC-d13 be stored and handled to maintain stability in lipid bilayer experiments?

- Storage : Store lyophilized powder at -20°C in sealed containers to prevent oxidation and hydrolysis. Hydrated samples should be used immediately or stored short-term at 4°C .

- Hydration : Pre-equilibrate to room temperature for 1 hour before use. Avoid repeated freeze-thaw cycles; instead, aliquot hydrated dispersions and store at -20°C for ≤1 month .

Basic: What is the standard protocol for preparing DMPC-d13 liposomes for membrane fluidity studies?

Hydration : Mix dry DMPC-d13 with D2O at lipid-water ratios of 50:50 to 70:30 (w/w) .

Homogenization : Perform 5–10 freeze-thaw cycles using liquid nitrogen to ensure uniform dispersion .

Verification : Confirm liquid-crystalline Lα phase via <sup>31</sup>P NMR or differential scanning calorimetry (DSC) .

Advanced: How can solid-state NMR resolve phase behavior and dynamics in DMPC-d13 bilayers?

- Sample preparation : Hydrate deuterated lipid to 50% (w/w) with D2O and pack into rotors for magic-angle spinning (MAS) NMR .

- Key parameters :

Advanced: What methodological controls are essential for studying phase transitions in DMPC-d13 using DSC?

- Purity validation : Ensure >98% purity via TLC or HPLC to avoid broadening of phase transition peaks .

- Hydration level : Maintain consistent lipid-water ratios (e.g., 50:50) to prevent artifacts from incomplete hydration .

- Scan rates : Use slow heating/cooling rates (0.5–1°C/min) to capture precise transition temperatures (Tm ~24°C for non-deuterated DMPC) .

Advanced: How can researchers reconcile contradictory data on DMPC-d13 bilayer properties across studies?

Contradictions often arise from:

- Hydration variability : Higher hydration (e.g., 70:30) increases membrane fluidity, altering NMR and DSC outcomes .

- Deuterium isotope effects : Deuteration shifts Tm by 1–2°C compared to non-deuterated DMPC, requiring calibration in comparative studies .

- Sample history : Freeze-thaw cycles and storage duration can induce metastable phases. Always document preparation protocols .

Advanced: What strategies optimize DMPC-d13 use in hybrid membrane systems with proteins or cholesterol?

- Molar ratio optimization : Start with 3:1 (lipid:cholesterol) to mimic mammalian membrane rigidity .

- Detergent-free incorporation : Use ethanol injection for protein reconstitution, followed by dialysis to remove residual solvents .

- Validation : Confirm bilayer integrity via fluorescence anisotropy or cryo-EM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.